2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole
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Overview
Description
2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole is a heterocyclic compound that features a unique fusion of a benzimidazole ring with a trioxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole core. The trioxepine ring is then introduced through a series of reactions involving epoxidation and ring closure. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and cyanogen bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Industry: Used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole involves its interaction with various molecular targets. In medicinal applications, the compound can bind to DNA, interfering with replication and transcription processes. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in targeted therapies.
Comparison with Similar Compounds
2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole can be compared with other benzimidazole derivatives such as:
Thiabendazole: Known for its antiparasitic activity.
Mebendazole: Used as an anthelmintic agent.
Albendazole: Another antiparasitic compound with a broad spectrum of activity.
The uniqueness of this compound lies in its fused trioxepine ring, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
10H-[1,3,5]trioxepino[6,7-f]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-6-7(11-3-10-6)2-9-8(1)13-4-12-5-14-9/h1,3H,2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJQARBWMCQMKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C3C1=NC=N3)OCOCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663428 |
Source
|
Record name | 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185840-21-5 |
Source
|
Record name | 2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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